molecular formula C21H26BNO3 B12070783 4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B12070783
M. Wt: 351.2 g/mol
InChI Key: YVKCTAYGXACVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzaldehyde core substituted at position 4 with a benzyl(methyl)amino group and at position 2 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the aldehyde and tertiary amine groups offer sites for further functionalization . Its molecular formula is C₂₂H₂₇BNO₃ (calculated average mass: 379.27 g/mol), distinguishing it from simpler benzaldehyde-based boronates.

Properties

Molecular Formula

C21H26BNO3

Molecular Weight

351.2 g/mol

IUPAC Name

4-[benzyl(methyl)amino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C21H26BNO3/c1-20(2)21(3,4)26-22(25-20)19-13-18(12-11-17(19)15-24)23(5)14-16-9-7-6-8-10-16/h6-13,15H,14H2,1-5H3

InChI Key

YVKCTAYGXACVIA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)CC3=CC=CC=C3)C=O

Origin of Product

United States

Preparation Methods

Substrate Scope and Limitations

Aryl bromides with electron-withdrawing groups (e.g., nitro, carbonyl) exhibit accelerated oxidative addition, whereas steric hindrance at the ortho position reduces coupling efficiency. The benzaldehyde moiety remains intact under these conditions, avoiding undesired aldol side reactions.

Reductive Amination for Benzyl(methyl)amino Group Installation

Imine Formation and Reduction

The tertiary amine at the 4-position is synthesized via reductive amination, as detailed in and. A representative procedure involves:

  • Imine Formation :

    • React 4-aminobenzaldehyde derivative with benzaldehyde in dichloromethane (DCM) under acidic catalysis (acetic acid).

    • Conditions : 16 hours at 25°C, yielding an intermediate imine.

  • Reduction :

    • Employ sodium triacetoxyborohydride (5 equiv.) in DCM at 0–25°C.

    • Yield : 75%.

Alternative hydrogenation methods from utilize Pd/C (5% w/w) under hydrogen (1–5 bar) in methanol, achieving comparable yields at 20–30°C.

Selective Alkylation for Tertiary Amine Synthesis

For substrates pre-functionalized with primary amines, sequential alkylation is preferred:

  • Benzylation :

    • Treat 4-aminobenzaldehyde with benzyl bromide (1.1 equiv.) and K₂CO₃ in DMF (60°C, 12 hours).

  • Methylation :

    • React the secondary amine with methyl iodide (1.2 equiv.) and NaH in THF (0°C to 25°C, 6 hours).

This two-step approach avoids over-alkylation and ensures regioselectivity.

Sequential Synthesis Approach

Route A: Boronic Ester First, Amine Second

  • Starting Material : 2-Bromo-4-nitrobenzaldehyde.

  • Suzuki Coupling : Install boronic ester (71% yield).

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) to 4-amino derivative.

  • Alkylation : Benzyl bromide/methyl iodide sequence (overall 68% yield).

Advantages : Boronic ester stability under hydrogenation conditions.
Challenges : Nitro reduction requires rigorous exclusion of air to prevent oxidation.

Route B: Amine First, Boronic Ester Second

  • Starting Material : 4-(Benzyl(methyl)amino)-2-bromobenzaldehyde.

  • Suzuki Coupling : Introduce boronic ester (65% yield).

Advantages : Avoids exposing amine to Pd catalysts.
Challenges : Boronic ester installation may require higher catalyst loading due to steric hindrance.

Catalytic Systems and Reaction Optimization

Palladium Catalysts in Suzuki-Miyaura Coupling

  • Pd(PPh₃)₄ : Optimal for electron-deficient aryl bromides (TOF = 12 h⁻¹).

  • PdCl₂(dppf) : Preferred for sterically hindered substrates (e.g., ortho-substituted aldehydes).

Solvent Effects

  • 1,4-Dioxane/Water : Enhances boronic ester solubility and stabilizes Pd intermediates.

  • Methanol : Facilitates imine reduction but may protonate amines, slowing alkylation.

Challenges and Alternative Methodologies

Competing Side Reactions

  • Protodeboronation : Mitigated by using pinacol boronate esters and weakly basic conditions.

  • Over-Alkylation : Controlled by stepwise addition of alkylating agents.

Alternative Amine Synthesis

  • Buchwald-Hartwig Amination : Direct coupling of benzylmethylamine with 2-bromo-4-iodobenzaldehyde (Pd₂(dba)₃, XPhos, 80°C). Limited by substrate availability .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronate ester group enables palladium-catalyzed couplings with aryl/heteroaryl halides. Key parameters include:

Reaction ComponentTypical ConditionsYield RangeSource
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%)65–92%
BaseK₂CO₃ or Cs₂CO₃ (2–3 equiv)
SolventTHF/H₂O (4:1) or DME
Temperature80–100°C (reflux)

Mechanistic Insight : Oxidative addition of the aryl halide to Pd⁰ generates a PdII intermediate, which undergoes transmetallation with the boronate ester. Reductive elimination produces the biaryl product .

Aldehyde Functionalization

The aldehyde group participates in nucleophilic additions and condensations:

2.1. Schiff Base Formation

Reacts with primary amines (e.g., aniline derivatives) in ethanol at 25°C to form imines, with yields >85% .

Example :
R-NH2+R’CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}
(R = aryl; R' = boronate-containing aryl)

2.2. Reductive Amination

Using NaBH₃CN in methanol at 0–25°C converts imine intermediates to secondary amines (70–88% yield) .

Amine-Directed Modifications

The benzyl(methyl)amino group undergoes:

3.1. N-Demethylation

Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) in dichloromethane selectively removes methyl groups (reaction time: 6–12 h) .

3.2. Quaternization

Reacts with methyl iodide in THF at 40°C to form ammonium salts, confirmed by 1H^{1}\text{H}-NMR shifts (δ 3.2–3.5 ppm for N⁺–CH₃) .

Boronate Ester Transmetallation

The pinacol boronate group exchanges with diols (e.g., catechol) under acidic conditions:

ParameterValueSource
CatalystHCl (1M in H₂O)
SolventMethanol/THF (1:1)
Time4–6 h at 50°C

Stability and Side Reactions

  • Boronate Hydrolysis : Occurs in aqueous NaOH (pH >10), forming boronic acid derivatives .

  • Aldehyde Oxidation : Exposure to Jones reagent (CrO₃/H₂SO₄) converts the aldehyde to a carboxylic acid .

Spectroscopic Signatures

Key characterization data for reaction monitoring:

Functional Group1H^{1}\text{H}-NMR (δ, ppm)11B^{11}\text{B}-NMR (δ, ppm)Source
Boronate ester1.28 (s, 12H, pinacol CH₃)24.9–25.1
Aldehyde9.80 (s, 1H, CHO)
Benzyl(methyl)amino3.45 (s, 3H, N–CH₃); 4.60 (s, 2H, N–CH₂)

This compound’s versatility makes it valuable for synthesizing complex architectures in pharmaceuticals and materials science. Future studies should quantify its catalytic activity in asymmetric transformations.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential therapeutic applications:

  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The incorporation of boron may enhance the efficacy of such compounds in targeting specific cancer types.
  • Neuroprotective Effects : Some studies indicate that benzylamine derivatives can exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Chemical Synthesis

The unique functional groups allow for versatile applications in organic synthesis:

  • Cross-Coupling Reactions : The boron moiety can facilitate Suzuki-Miyaura coupling reactions, enabling the formation of biaryl compounds which are crucial in pharmaceuticals and agrochemicals.
  • Hydroboration Reactions : The compound can participate in hydroboration reactions to form alcohols from alkenes and alkynes, expanding its utility in synthetic organic chemistry.

Material Science

The incorporation of boron into polymer matrices can improve material properties:

  • Enhanced Thermal Stability : Boron-containing compounds often impart improved thermal and mechanical stability to polymers.
  • Optoelectronic Applications : Research into boron-doped materials has shown promise in developing advanced optoelectronic devices.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of benzaldehyde with boron functionalities exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways involved in cell proliferation.

Case Study 2: Synthesis Methodology

Research published in Organic Letters outlined a novel method for synthesizing arylboronates using this compound as a precursor. The study emphasized the efficiency and selectivity achieved under mild reaction conditions.

Mechanism of Action

The mechanism by which 4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The benzyl(methyl)amino group could facilitate binding to specific sites, while the dioxaborolan-2-yl group might participate in unique interactions or transformations.

Comparison with Similar Compounds

Substituent Variations on the Benzaldehyde Core

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Target Compound 4-(Benzyl(methyl)amino), 2-(boronate) C₂₂H₂₇BNO₃ Tertiary amine enhances solubility; boronate enables cross-coupling
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 4-Methyl, 3-(boronate) C₁₄H₁₉BO₃ Lacks amino group; methyl substitution simplifies synthesis
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde Boronate (dioxaborinane ring) C₁₂H₁₅BO₃ Smaller boronate ring (6-membered vs. 5-membered); altered steric effects
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 4-Fluoro, 2-(boronate) C₁₃H₁₆BFO₃ Electron-withdrawing fluorine may enhance electrophilicity of boronate
Methyl 4-amino-2-(dioxaborolan-2-yl)benzoate 4-Amino, 2-(boronate), methyl ester C₁₄H₂₀BNO₄ Ester group increases stability; amino group allows conjugation

Key Observations :

  • Amino vs. Alkyl/Fluorine Substituents: The benzyl(methyl)amino group in the target compound improves solubility in polar solvents compared to methyl or fluorine analogs .
  • Boronate Ring Size : The 5-membered dioxaborolane ring (pinacol ester) in the target compound offers greater hydrolytic stability than 6-membered dioxaborinane derivatives .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group participates in Suzuki-Miyaura reactions, similar to other aryl boronates. However, steric hindrance from the benzyl(methyl)amino group may reduce reaction rates compared to less hindered analogs like 4-methyl-3-boronate benzaldehyde . highlights that bulky substituents near the boronate can necessitate optimized catalytic conditions (e.g., Pd(OAc)₂ with SPhos ligand) .

Biological Activity

4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a complex organic compound characterized by its unique structural features. The compound consists of a benzaldehyde moiety substituted with a benzyl(methyl)amino group and a boron-containing dioxaborolane. Its molecular formula is C27H32BNO2, and it has a molecular weight of 413.36 g/mol. The presence of the dioxaborolane unit imparts distinctive chemical properties that may contribute to its biological activity.

Chemical Structure and Properties

The structural formula can be represented as follows:

C27H32BNO2\text{C}_{27}\text{H}_{32}\text{B}\text{N}\text{O}_{2}

The unique combination of functional groups in this compound suggests potential therapeutic applications, particularly in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of 4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is still emerging. However, preliminary studies indicate several areas of interest:

  • Antimicrobial Properties : The boron-containing compounds have been noted for their antimicrobial activities. Boron compounds can interfere with bacterial cell wall synthesis and exhibit efficacy against various pathogens.
  • Enzyme Inhibition : The structure suggests potential interactions with enzymes involved in metabolic pathways. Similar compounds have shown promise as inhibitors for enzymes like kinases and proteases.
  • Cellular Interaction : The benzyl(methyl)amino group may enhance lipophilicity, facilitating cellular uptake and interaction with biological membranes.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of boron-containing compounds highlighted the effectiveness of dioxaborolane derivatives against Wolbachia bacteria. Compounds similar to 4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibited significant activity with low nanomolar to picomolar potency in vitro assays against Wolbachia infected cells .

Case Study 2: Enzyme Inhibition Profile

Another research focused on the structure-activity relationship (SAR) of pleuromutilins modified by introducing boron-containing heterocycles. The study found that modifications similar to those present in our compound could enhance enzyme inhibition profiles significantly .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeC17H26BNOContains an amino group instead of an amine substitutionModerate antimicrobial activity
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholineC17H26BNOFeatures a morpholine ring which may influence solubilityLow enzyme inhibition
4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxideC17H26BNO4SIncorporates a thiomorpholine structure that could provide unique reactivityNotable cytotoxicity in cancer cell lines

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Benzyl(methyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Introduce the boronic ester group through a Miyaura borylation reaction, using pinacol borane and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Step 2 : Functionalize the benzaldehyde core with the benzyl(methyl)amino group via reductive amination. For example, react 2-amino-4-bromo-benzaldehyde with benzyl methylamine in ethanol, using glacial acetic acid as a catalyst and refluxing for 4–6 hours .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization for higher purity (>95%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify characteristic peaks (e.g., aldehyde proton at ~10 ppm, boron-adjacent carbons at 80–85 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₂₂H₂₇BNO₃: calc. 380.21) .
  • FT-IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
  • HPLC : Assess purity (>97%) using a C18 column with acetonitrile/water mobile phase .

Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group influence the compound’s reactivity?

This boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides. It also enhances solubility in organic solvents (e.g., THF, DMF), facilitating homogeneous reaction conditions .

Advanced Research Questions

Q. How can researchers evaluate the compound’s stability under different experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Solvent Compatibility : Monitor degradation via HPLC after 24-hour exposure to solvents (e.g., DMSO, ethanol) at 25°C and 60°C .
  • Moisture Sensitivity : Conduct kinetic studies in humid environments (e.g., 40% RH) using ¹¹B NMR to detect hydrolysis of the boronic ester .

Q. What strategies optimize its use in palladium-catalyzed cross-coupling reactions?

  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or Pd(OAc)₂ with ligands like SPhos.
  • Base Selection : Evaluate K₂CO₃, CsF, or NaOtBu for optimal coupling efficiency .
  • Reaction Conditions : Use anhydrous THF at 80°C under argon, achieving >85% yield (confirmed by GC-MS) .

Q. How does the benzyl(methyl)amino substituent affect electronic properties and regioselectivity?

  • Electronic Effects : Perform Hammett studies to quantify electron-donating effects (σₚ values). Compare with analogs lacking the substituent .
  • Regioselectivity : Use DFT calculations (e.g., Gaussian 16) to map electron density distribution, predicting reactivity in electrophilic substitution .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation .
  • Storage : Keep under argon at –20°C in amber vials to prevent boronic ester hydrolysis .
  • Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.